molecular formula C22H30N2O B4606488 N,N~2~-bis[1-(2,4-dimethylphenyl)ethyl]glycinamide

N,N~2~-bis[1-(2,4-dimethylphenyl)ethyl]glycinamide

Cat. No.: B4606488
M. Wt: 338.5 g/mol
InChI Key: KXGBTFHDEVFSQZ-UHFFFAOYSA-N
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Description

N,N~2~-bis[1-(2,4-dimethylphenyl)ethyl]glycinamide is an organic compound characterized by its complex structure, which includes aromatic rings and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N~2~-bis[1-(2,4-dimethylphenyl)ethyl]glycinamide typically involves the reaction of glycine derivatives with 2,4-dimethylphenyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N~2~-bis[1-(2,4-dimethylphenyl)ethyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N,N~2~-bis[1-(2,4-dimethylphenyl)ethyl]glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N~2~-bis[1-(2,4-dimethylphenyl)ethyl]glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The aromatic rings and amide functionalities play a crucial role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dimethylphenyl)imidoformamide
  • Ethanone, 1-(2,4-dimethylphenyl)-

Uniqueness

N,N~2~-bis[1-(2,4-dimethylphenyl)ethyl]glycinamide is unique due to its specific structural features, such as the presence of two 2,4-dimethylphenyl groups and the glycinamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-2-[1-(2,4-dimethylphenyl)ethylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-14-7-9-20(16(3)11-14)18(5)23-13-22(25)24-19(6)21-10-8-15(2)12-17(21)4/h7-12,18-19,23H,13H2,1-6H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGBTFHDEVFSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NCC(=O)NC(C)C2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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